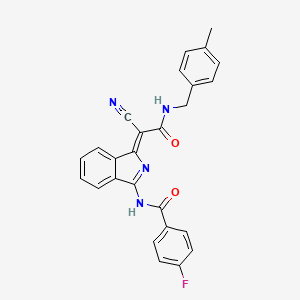

(Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide

Description

The compound (Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring an isoindole core substituted with a cyano group, a 4-fluorobenzamide moiety, and a 4-methylbenzylamino side chain.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-[(4-methylphenyl)methylamino]-2-oxoethylidene]isoindol-1-yl]-4-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19FN4O2/c1-16-6-8-17(9-7-16)15-29-26(33)22(14-28)23-20-4-2-3-5-21(20)24(30-23)31-25(32)18-10-12-19(27)13-11-18/h2-13H,15H2,1H3,(H,29,33)(H,30,31,32)/b23-22- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVSRGTTXBAHMT-FCQUAONHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-N-(1-(1-cyano-2-((4-methylbenzyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is a complex organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 325.37 g/mol. The structure features a fluorobenzamide moiety and an isoindole core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 325.37 g/mol |

| LogP | 2.14456 |

| PSA (Polar Surface Area) | 64.65 Ų |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases and receptors, which are crucial for various cellular functions.

- Kinase Inhibition : The compound has shown potential as a Janus Kinase (JAK) inhibitor, which is significant in the treatment of inflammatory diseases and certain cancers. JAK inhibitors are known to interfere with the signaling pathways that lead to cell proliferation and survival.

- Receptor Antagonism : It may also function as an antagonist to specific G-protein-coupled receptors (GPCRs), modulating signaling pathways involved in pain and inflammation.

Case Study 1: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, the compound was evaluated for its anti-cancer properties against various cancer cell lines. The results indicated:

- IC50 Values : The compound exhibited IC50 values in the low micromolar range against breast cancer and leukemia cell lines, suggesting potent anti-tumor activity.

- Mechanism : Flow cytometry analyses indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study 2: Anti-Inflammatory Effects

Research conducted by Nature Communications demonstrated that the compound significantly reduced pro-inflammatory cytokine production in vitro:

- Cytokine Levels : A reduction in TNF-alpha and IL-6 levels was observed when macrophages were treated with the compound.

- In Vivo Studies : In animal models of arthritis, administration of the compound led to decreased swelling and inflammation markers.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-Cancer | Induced apoptosis; IC50 < 10 µM | Journal of Medicinal Chemistry |

| Anti-Inflammatory | Reduced TNF-alpha, IL-6 levels | Nature Communications |

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of Compound A with three structurally related compounds (Table 1) highlights key differences in substituents, physicochemical properties, and synthesis strategies.

Table 1: Comparative Analysis of Compound A and Analogues

Key Observations

Core Heterocycles: Compound A’s isoindole core distinguishes it from triazole (), pyrazolo-pyrimidine (), and indole () analogs. Isoindole derivatives are less common in the literature but offer unique π-stacking capabilities for target binding.

Fluorination: Compound A and the pyrazolo-pyrimidine analog () incorporate fluorine atoms, which enhance metabolic stability and membrane permeability. The dual fluorophenyl groups in may contribute to its higher melting point (175–178°C) compared to non-fluorinated analogs.

Functional Groups: The cyano group in Compound A could act as a hydrogen-bond acceptor, similar to the sulfonamide in or the thiosemicarbazide in . Thiosemicarbazides () are known for metal-chelating properties, often linked to antimicrobial or anticancer activity, whereas Compound A’s amide and cyano groups suggest a different mechanism.

Structural determination for such compounds often employs X-ray crystallography refined using SHELXL ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.